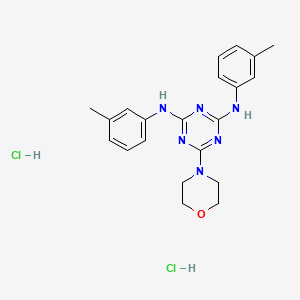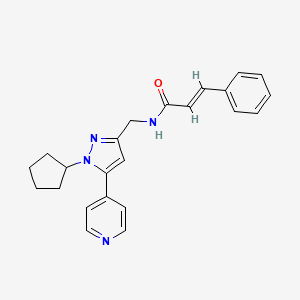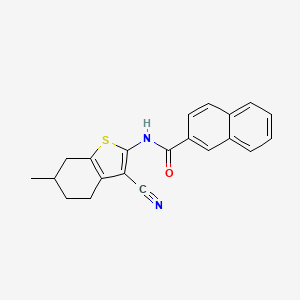
6-morpholino-N2,N4-di-m-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “6-morpholino-N2,N4-di-m-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride” is a derivative of 1,3,5-triazine, which is a heterocyclic compound with three nitrogen atoms and three carbon atoms in a six-membered ring . The morpholino group and the m-tolyl groups are substituents on the triazine ring. Dihydrochloride indicates that there are two chloride ions associated with the molecule, likely making it a salt.
Molecular Structure Analysis
The molecular structure of this compound would be based on the 1,3,5-triazine ring, with the morpholino and m-tolyl groups attached at the 2 and 4 positions, and two amine groups attached at the 6 position. The exact structure would need to be determined through techniques such as X-ray crystallography .Scientific Research Applications
Antitumor Properties
1,3,5-Triazines, the class of compounds to which our subject compound belongs, have been studied for their antitumor properties. Compounds like hexamethylmelamine and 2-amino-4-morpholino-s-triazine are clinically used to treat lung, breast, and ovarian cancer . The presence of the morpholino group and aromatic rings in our compound suggests potential in cancer treatment research, possibly as a chemotherapeutic agent or as a part of drug delivery systems targeting cancer cells.
Aromatase Inhibitory Activity
Recent studies have shown that certain 1,3,5-triazines exhibit significant aromatase inhibitory activity . Aromatase inhibitors are used to treat breast cancer by reducing estrogen levels in the body. The compound’s structural similarity to these triazines indicates its potential application in the development of new aromatase inhibitors.
Corticotrophin-Releasing Factor 1 Receptor Antagonist
The compound has been identified as a potent corticotrophin-releasing factor 1 (CRF1) receptor antagonist . CRF1 antagonists can be used to treat depression, anxiety, and other stress-related disorders. This application is particularly promising for the development of new psychiatric medications.
Leukotriene C4 Antagonist
Leukotriene C4 (LTC4) antagonists have a protective effect on HCl-ethanol-induced gastric lesions . The compound’s potential activity as an LTC4 antagonist could lead to new treatments for gastrointestinal disorders, such as ulcers and inflammatory bowel disease.
Siderophore-Mediated Drug Applications
The 1,3,5-triazine structure has potential use as a siderophore-mediated drug . Siderophores are molecules that bind and transport iron in microorganisms, and their analogs can be used to deliver drugs in a targeted manner, particularly in treating bacterial infections.
Antiparasitic Activity
Some 1,3,5-triazine derivatives have shown in vitro activity against protozoan parasites like Trypanosoma brucei, the causative organism of Human African Trypanosomiasis . The compound’s structural features may contribute to the development of new antiparasitic drugs, offering a new approach to combatting parasitic diseases.
properties
IUPAC Name |
2-N,4-N-bis(3-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O.2ClH/c1-15-5-3-7-17(13-15)22-19-24-20(23-18-8-4-6-16(2)14-18)26-21(25-19)27-9-11-28-12-10-27;;/h3-8,13-14H,9-12H2,1-2H3,(H2,22,23,24,25,26);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLICNJDHMHOFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC(=C4)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(Trifluoromethyl)cyclobutyl]acetic acid](/img/structure/B3001177.png)


![Methyl 3-[(6-hydroxy-1,4-dithiepan-6-yl)methylsulfamoyl]-4-methoxybenzoate](/img/structure/B3001182.png)

![5-[[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B3001184.png)

![2-(3,4-dimethoxyphenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B3001188.png)
![4-(Dimethylsulfamoyl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzamide](/img/structure/B3001189.png)



![7-[(2-Chlorophenyl)methyl]-3-methyl-8-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]purine-2,6-dione](/img/structure/B3001196.png)